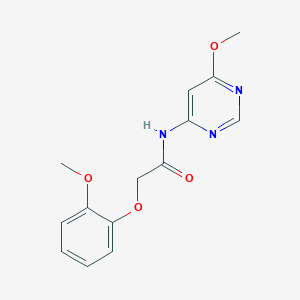
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as 2-FPMA, is an organic compound with an amide group attached to a phenyl ring. It is a member of the class of compounds known as pyrimidine amides, which have been widely studied due to their wide range of biological activities. 2-FPMA is of particular interest due to its potential applications in the fields of medicinal chemistry, drug discovery and biochemistry.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is of particular interest to the scientific community due to its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been used in the synthesis of various pharmaceutical compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used in the synthesis of novel antifungal agents, as well as in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in the synthesis of thymidylate and other important biomolecules.
Mecanismo De Acción
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine is associated with a variety of physiological effects, including increased alertness, improved cognitive function, and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects, as well as to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, this compound is also limited by its low solubility in water and its potential for toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide. One potential direction is to further investigate its potential applications in medicinal chemistry, drug discovery, and biochemistry. Additionally, further research could be done on its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, further research could be done to determine the effects of this compound on other enzymes, as well as its potential therapeutic applications.
Métodos De Síntesis
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized through a variety of methods. One of the most popular methods is by the reaction of 2-fluorophenol with pyrimidine-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and sodium or potassium salt of pyrimidine-4-carboxylic acid.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOJUTPOUWOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6505049.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)
